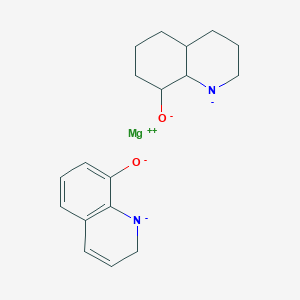

magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate;2H-quinolin-1-id-8-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate;2H-quinolin-1-id-8-olate is a useful research compound. Its molecular formula is C18H22MgN2O2-2 and its molecular weight is 322.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate;2H-quinolin-1-id-8-olate is a derivative of quinoline and has garnered interest due to its potential biological activities. Quinoline derivatives are known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound can be represented as:

with a molecular weight of approximately 312.6051 g/mol. It features a magnesium ion coordinated with two quinoline-derived ligands which may enhance its biological efficacy through chelation and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, hybrids containing quinoline moieties have been tested against melanoma, breast (MCF-7), and lung (A549) cancer cells. The mechanism involves the activation of the enzyme DT-diaphorase (NQO1), which catalyzes the reduction of quinone to hydroquinone while generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells .

Table 1: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5,8-quinolinedione | MCF-7 | 0.25 |

| 6-chloro-7-(quinolin-8-yloxy)isoquinoline | Colo-829 | 0.17 |

| 5,8-dihydroxyquinoline | A549 | 0.30 |

Antimicrobial Activity

Quinoline derivatives have also shown promise as antimicrobial agents. The ability to disrupt bacterial membranes and inhibit vital enzymatic processes has been documented. The magnesium complex may increase the solubility and bioavailability of these compounds, enhancing their efficacy against pathogens.

Role in Magnesium Regulation

Magnesium plays a crucial role in numerous biological processes including enzyme function and cellular signaling. Recent developments in fluorescent probes derived from hydroxyquinoline have shown that they can serve as effective indicators for intracellular magnesium levels. These derivatives bind magnesium ions with high affinity and exhibit significant fluorescence changes upon binding . This property can be utilized for studying magnesium homeostasis in various physiological conditions.

Study on NQO1 Activation

A study investigated the effect of various quinoline derivatives on NQO1 activity in human cancer cell lines. It was found that compounds with higher NQO1 expression levels showed increased cytotoxicity due to enhanced ROS production . This suggests that targeting NQO1 with magnesium-containing quinoline derivatives could be a viable strategy for developing new anticancer therapies.

Imaging Studies

Another research focused on using DCHQ derivatives as fluorescent probes for real-time imaging of magnesium ions in live cells. The results indicated that these compounds could successfully map intracellular magnesium distribution and dynamics under different physiological stimuli . This capability opens avenues for further research into the role of magnesium in cellular processes.

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Magnesium 8-hydroxyquinolinate is primarily used as a reagent in analytical chemistry for the determination of various metal ions, including aluminum and beryllium. Its ability to form stable chelates makes it an effective precipitating agent.

Case Study: Determination of Aluminum

A notable application of magnesium 8-hydroxyquinolinate is in the precipitation of aluminum from solutions. A study described a method where aluminum was precipitated as aluminum oxyquinolate from an acetic-acid solution buffered with ammonium acetate. The results indicated that this method allows for a rapid and effective separation of aluminum from magnesium, enhancing the accuracy of aluminum quantification in complex samples .

| Metal Ion | Precipitation Method | Result |

|---|---|---|

| Aluminum | Oxyquinolate method | High recovery rate |

| Beryllium | Double precipitation | Minimal contamination |

Biochemical Applications

In biochemistry, magnesium 8-hydroxyquinolinate serves as a potential therapeutic agent due to its chelating properties. It has been studied for its effects on metal ion homeostasis in biological systems.

Case Study: Chelation Therapy

Research has shown that compounds like magnesium 8-hydroxyquinolinate can effectively chelate toxic metals such as lead and cadmium, thereby reducing their bioavailability and toxicity in biological systems. This property is particularly relevant in developing treatments for heavy metal poisoning .

Material Science Applications

The compound is also investigated for its use in materials science, particularly in the synthesis of luminescent materials and organic semiconductors.

Case Study: Synthesis of Luminescent Materials

A study focused on the green synthesis of magnesium 8-hydroxyquinolinate demonstrated its potential as a precursor for luminescent materials. The synthesized compound exhibited promising photophysical properties, making it suitable for applications in optoelectronics .

Environmental Applications

The environmental implications of magnesium 8-hydroxyquinolinate are significant, especially in the context of wastewater treatment and remediation technologies.

Case Study: Heavy Metal Removal

Research has highlighted the efficacy of magnesium 8-hydroxyquinolinate in removing heavy metals from contaminated water sources. Its ability to form stable complexes with various metal ions facilitates the development of efficient water purification strategies .

Propiedades

Número CAS |

14639-28-2 |

|---|---|

Fórmula molecular |

C18H22MgN2O2-2 |

Peso molecular |

322.7 g/mol |

Nombre IUPAC |

magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate;2H-quinolin-1-id-8-olate |

InChI |

InChI=1S/C9H15NO.C9H8NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h7-9H,1-6H2;1-5,11H,6H2;/q-2;-1;+2/p-1 |

Clave InChI |

LYNIDYLJZKTAKH-UHFFFAOYSA-M |

SMILES |

C1CC2CCC[N-]C2C(C1)[O-].C1C=CC2=C([N-]1)C(=CC=C2)[O-].[Mg+2] |

SMILES canónico |

C1CC2CCC[N-]C2C(C1)[O-].C1C=CC2=C([N-]1)C(=CC=C2)[O-].[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.